molecular formula C11H13NO6 B12583692 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one CAS No. 648416-62-0

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one

Cat. No.: B12583692
CAS No.: 648416-62-0
M. Wt: 255.22 g/mol
InChI Key: PAIDDNVCUQJOSP-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

648416-62-0

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

3-hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C11H13NO6/c13-5-11(6-14,7-15)10(16)8-1-3-9(4-2-8)12(17)18/h1-4,13-15H,5-7H2

InChI Key

PAIDDNVCUQJOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)(CO)CO)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one, often referred to in scientific literature as a compound with potential biological activity, has garnered interest for its various applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O5_{5}
  • Molecular Weight : 258.24 g/mol
  • CAS Number : 40364-80-5

The biological activity of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells with IC50_{50} values ranging from 4.87 µM to 16.79 µM .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Anticancer Studies

A notable study assessed the compound's effectiveness against a panel of human cancer cell lines. The results are summarized in the table below:

Cell Line IC50_{50} (µM) Effectiveness
HeLa4.87High
MCF76.72Moderate
A54916.79Moderate

These findings suggest that the compound selectively targets cancer cells while sparing normal cells, indicating a potential for low toxicity in clinical applications .

Antimicrobial Studies

In another study focusing on antimicrobial properties, 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one was tested against various bacterial strains. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-hydroxy-2,2-bis(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one as a promising anticancer agent. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new cancer therapies.

  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as AMPK (AMP-activated protein kinase). This pathway is crucial for regulating cellular energy homeostasis and has implications in cancer metabolism .
  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. For instance, certain derivatives showed IC50 values lower than 10 µM, indicating potent anticancer activity .

Synthesis of Mannich Bases

The compound serves as a precursor in the synthesis of Mannich bases, which are known for their diverse biological activities, including anticancer and anti-inflammatory effects. The incorporation of the 4-nitrophenyl group enhances the reactivity and biological profile of the resulting compounds.

  • Case Study : A study reported that Mannich bases derived from this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects associated with conventional chemotherapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.